4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine
Description
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a benzylthio group at position 4 and a 4-bromophenyl group at position 2. The bromine atom on the phenyl ring confers electron-withdrawing properties, while the benzylthio moiety contributes to lipophilicity. This compound is of interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrazine scaffold's prevalence in bioactive molecules targeting kinases, receptors, and enzymes .
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCNCBEFMYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazoles and β-halovinyl/aryl aldehydes, under microwave irradiation in the presence of a palladium catalyst.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a suitable benzylthiol reacts with a halogenated pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Oxidation of the Benzylthio Group
The benzylthio (-S-benzyl) substituent undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is consistent with thioether oxidation patterns observed in pyrazolo[1,5-a]pyrazine analogs :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt | 4-(Benzylsulfinyl)-2-(4-bromophenyl)... | 85% | |
| H₂O₂ (30%) / AcOH | Reflux, 4 h | 4-(Benzylsulfonyl)-2-(4-bromophenyl)... | 72% |
The sulfone derivative exhibits enhanced metabolic stability compared to the parent thioether, making it relevant for pharmaceutical applications.
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions. For example:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups :
The bromine substituent’s electronic deactivation by the pyrazine ring necessitates harsh conditions (e.g., high temperatures) .
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
The electron-deficient pyrazine ring undergoes regioselective electrophilic substitution at position 7 (para to the pyrazole nitrogen) :
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 7-Nitro-4-(benzylthio)-2-(4-bromophenyl)... | 40% |
Chlorination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NCS, FeCl₃ | CH₃CN, reflux, 6 h | 7-Chloro-4-(benzylthio)-2-(4-bromophenyl)... | 63% |
Displacement of the Benzylthio Group
The benzylthio group is susceptible to nucleophilic displacement under basic conditions, enabling diversification at position 4 :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KOtBu, morpholine | DMF, 100°C, 8 h | 4-Morpholino-2-(4-bromophenyl)... | 58% | |
| NaN₃, CuI | DMSO, 120°C, 24 h | 4-Azido-2-(4-bromophenyl)... | 45% |
Cycloaddition Reactions
The pyrazine ring participates in [3+2] cycloadditions with nitrile oxides to form fused triazolo systems :
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mesitonitrile oxide | Toluene, Δ, 48 h | Triazolo[5,1-c]pyrazolo[1,5-a]pyrazine | 37% |
Reduction of the Pyrazine Ring
Catalytic hydrogenation selectively reduces the pyrazine ring to a dihydropyrazine derivative:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, rt, 12 h | 5,6-Dihydro-4-(benzylthio)-2-(4-bromophenyl)... | 90% |
Key Research Findings
-
Electronic Effects : The pyrazine ring’s electron-withdrawing nature directs electrophilic substitution to position 7 .
-
Suzuki Coupling Limitations : Steric hindrance from the 4-bromophenyl group reduces coupling efficiency unless bulky ligands (e.g., dppf) are used .
-
Metabolic Stability : Sulfone derivatives (from oxidation) exhibit 3× longer half-lives in hepatic microsomes compared to thioethers.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that various pyrazolo derivatives exhibit significant anticancer properties. The compound has been studied for its potential as a TTK (T-lymphokine-activated killer) inhibitor, which is crucial in cancer cell proliferation. One study reported that pyrazolo derivatives can inhibit TTK with high potency and selectivity, suggesting that 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine could be developed into a viable anticancer agent .
Table 1: Summary of Anticancer Activities of Pyrazolo Derivatives
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been investigated. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications on the benzylthio group can enhance the antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Pyrazolo Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 6 μmol/L | |
| Compound D | Escherichia coli | 8 μmol/L |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazole ring or substituents like benzylthio can significantly influence their pharmacological properties. For instance, the introduction of halogen atoms (like bromine) has been associated with increased potency against certain cancer cell lines and microbial strains .
Case Study: Pyrazolo Derivatives in Cancer Research
A notable study explored the efficacy of various pyrazolo derivatives, including the compound under discussion, against different cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. This highlights the potential of these compounds in developing new cancer therapies .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, several pyrazolo derivatives were tested against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. The findings revealed that some derivatives had comparable efficacy to existing treatments but with reduced cytotoxicity towards mammalian cells, indicating a promising therapeutic profile for future drug development .
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could play a role in binding to the active site of enzymes, while the bromophenyl group may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazolo[1,5-a]pyrazine Core
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Structure : Differs by a 2-methylphenyl group at position 2 instead of 4-bromophenyl.
- Properties : Molecular weight = 331.44; logP = 4.23; polar surface area = 19.75 Ų.
- However, the absence of bromine diminishes electron-withdrawing effects, which may reduce binding affinity in hydrophobic pockets .
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Structure : Features a 3-fluorobenzylthio group (electron-withdrawing) and 4-methoxyphenyl (electron-donating).
- Properties : Molecular weight = 365.43; logP ≈ 4.3 (estimated).
- Impact : The methoxy group increases solubility via hydrogen bonding, while fluorine enhances metabolic stability. This combination balances lipophilicity and bioavailability, making it advantageous for CNS-targeting drugs .
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
5-Bromo-substituted Pyrazolo[1,5-a]pyrimidines
- Example : 5-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 116a in Scheme 30, ).
- Impact: The pyrimidine core (6-membered, 2 nitrogens) versus pyrazine (6-membered, 2 nitrogens in adjacent positions) alters hydrogen-bonding capacity.
Benzimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
- Example : 6-(4-Bromophenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine.
- Impact : The fused benzimidazole-pyrrolo core increases planarity, favoring intercalation with DNA or enzyme active sites. The 4-bromophenyl group enhances stacking interactions .
Antitumor Activity
- Pyrazolo[1,5-a]pyrimidines with bromophenyl groups (e.g., 7c in ) show IC50 values of 2.70 µM against HEPG2-1 liver carcinoma cells. The bromine atom likely enhances DNA intercalation or kinase inhibition .
- Comparison : The target compound’s pyrazine core may offer distinct binding modes compared to pyrimidines, warranting evaluation in similar assays.
Receptor Antagonism
- Piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines (e.g., compound 12 in ) exhibit adenosine A2a receptor antagonism (Ki < 100 nM). The pyrazine scaffold’s rigidity and substituent positioning are critical for selectivity .
Biological Activity
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological properties, drawing from diverse sources to provide a comprehensive understanding of its activity.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 368.28 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a benzylthio group and a bromophenyl moiety.
Synthesis typically involves multi-step reactions including:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the benzylthio and bromophenyl groups via electrophilic aromatic substitution or nucleophilic substitutions.
Antitumor Activity
Research has shown that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines by targeting critical pathways such as the BRAF(V600E) mutation and receptor tyrosine kinases (RTKs) .
Table 1: Summary of Antitumor Activity
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Benzylthio)-... | BRAF(V600E) | 0.56 | |
| Other Pyrazoles | EGFR | 0.45 | |
| Similar Derivatives | Aurora-A Kinase | 0.78 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo compounds has been extensively documented. They are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α, which play pivotal roles in inflammatory responses .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Mechanism | Effect | Reference |
|---|---|---|---|
| 4-(Benzylthio)-... | COX-2 Inhibition | Reduced inflammation | |
| Other Pyrazoles | TNF-α Inhibition | Decreased cytokine levels |
Antimicrobial Activity
Additionally, some pyrazole derivatives exhibit notable antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 3: Summary of Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-(Benzylthio)-... | E. coli | 32 µg/mL | |
| Other Pyrazoles | S. aureus | 16 µg/mL |
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
- Antitumor Study : A study evaluated the effects of several pyrazolo compounds on human cancer cell lines, revealing that those with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties where the compound demonstrated a marked reduction in edema in animal models induced by carrageenan.
- Antimicrobial Study : A recent research highlighted its effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Q & A
Q. What are the optimal synthetic routes for 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine?
The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Solvent thermolysis of precursors like 4-chloropyrazolo[1,5-a]pyrazine to generate reactive intermediates for substitution .
- Benzylthio introduction via nucleophilic aromatic substitution (SNAr) using benzyl mercaptan under basic conditions (e.g., NaH in DMF).
- 4-Bromophenyl incorporation through Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid, requiring Pd catalysts and optimized ligand systems . Characterization should include 1H/13C NMR, HRMS , and elemental analysis to confirm regioselectivity and purity .
Q. How can reaction conditions be optimized to improve yields in pyrazolo[1,5-a]pyrazine functionalization?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity, while toluene or THF is preferred for Pd-catalyzed couplings .
- Temperature control : Thermally sensitive intermediates (e.g., 4-chloro derivatives) require low temperatures (0–25°C) to avoid decomposition .
- Catalyst screening : Ligand-accelerated catalysis (e.g., XPhos for Suzuki couplings) improves coupling efficiency .
Advanced Research Questions
Q. How do substituent effects at position 7 influence the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Structural modifications at position 7 (e.g., introducing electron-withdrawing groups or heterocycles) can modulate binding affinity to targets like ROS1 kinases or TSPO receptors. For example:
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Piperazine moieties introduced via Curtius rearrangement or nucleophilic substitution increase solubility and enable interactions with polar binding pockets . In vitro assays (e.g., IC50 determination against HEPG2-1 liver carcinoma cells) are critical for evaluating antitumor potential .
Q. What computational strategies predict regioselectivity in pyrazolo[1,5-a]pyrazine reactions?
- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict SNAr reactivity at positions 2, 4, or 7 .
- Molecular docking identifies preferred binding conformations for kinase inhibitors, guiding rational design of derivatives with ROS1 selectivity . Discrepancies between computational and experimental data (e.g., NMR shifts) require validation via dynamic NMR or X-ray crystallography .
Q. How can I2-catalyzed multicomponent reactions diversify pyrazolo[1,5-a]pyrazine scaffolds?
- Bicyclization reactions : I2 catalyzes the coupling of β-ketonitriles with sulfonyl hydrazides to form pyrazolo[1,5-a]pyrimidin-4-ium sulfonates, which are converted to functionalized derivatives via base treatment .
- Disulphenylation : Sequential C(sp²)-H bond functionalization introduces sulfenyl groups at positions 5 and 7, expanding chemical diversity for SAR studies .
Data Analysis & Contradiction Resolution
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
- Cross-validate techniques : Compare DFT-predicted NMR shifts with experimental 1H/13C NMR and HRMS data. Deviations >0.5 ppm may indicate unaccounted solvent effects or tautomerism .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at position 4 vs. 7) by determining solid-state structures .
Q. What methods mitigate side reactions during pyrazolo[1,5-a]pyrazine synthesis?
- Protecting groups : Temporarily mask reactive sites (e.g., amines) during multistep syntheses to prevent undesired cross-reactivity .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 30 min) and minimizes decomposition pathways in thermally sensitive steps .
Biological & Pharmacological Applications
Q. What in vitro assays are suitable for evaluating pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors?
- Kinase inhibition profiling : Use TR-FRET assays to measure IC50 values against ROS1, ALK, or EGFR kinases .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HEPG2-1) quantify antitumor activity, with IC50 <10 µM considered promising .
Q. How can metabolic stability of pyrazolo[1,5-a]pyrazine derivatives be improved?
- Fluorine incorporation : Replace labile protons with fluorine atoms to block oxidative metabolism (e.g., 2-(difluoromethyl) derivatives) .
- Prodrug strategies : Introduce ester moieties (e.g., acetate prodrugs) to enhance oral bioavailability, as demonstrated in piperazine-derived analogs .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
Table 2. Antitumor Activity of Selected Derivatives
| Compound | IC50 (HEPG2-1, µM) | Target | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 | Tyrosinase | |
| Thiazole 23g | 3.50 ± 0.23 | Liver carcinoma | |
| ROS1 Inhibitor 12 | 0.12 (ROS1 IC50) | ROS1 kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
